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Compound of Interest

Compound Name: (2R)-2-cyclopropylpropanoic acid

CAS No.: 2248209-57-4

Cat. No.: B6231534 Get Quote

Domain: Medicinal Chemistry / Rational Drug Design Context: Next-Generation Valproic Acid

(VPA) Analogs & HDAC Inhibitors

Part 1: Executive Summary & Pharmacological
Context
(2R)-2-cyclopropylpropanoic acid represents a high-value chiral scaffold in modern drug

design. Structurally, it is a bioisostere of Valproic Acid (VPA) and Isobutyric Acid, where the

isopropyl or alkyl chains are replaced by a cyclopropyl moiety.

This modification serves three critical drug development functions:

Metabolic Blocking: The cyclopropyl ring resists

-oxidation and cytochrome P450-mediated hydroxylation more effectively than acyclic alkyl
chains, significantly extending plasma half-life (

).

Conformational Constraint: The rigid cyclopropyl ring restricts the rotation of the side chain,

reducing the entropic penalty of binding to targets such as Histone Deacetylases (HDACs) or

voltage-gated sodium channels.
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Safety Profile: Unlike VPA, which forms the hepatotoxic metabolite 4-ene-VPA, cyclopropyl

analogs often avoid the formation of toxic olefinic metabolites, potentially reducing

teratogenicity and hepatotoxicity.

Core Structure & Stereochemistry[1][2]
IUPAC Name: (2R)-2-cyclopropylpropanoic acid

Chirality: The (2R)-enantiomer is often the eutomer (active isomer) in neuroactive

applications, distinct from the (2S)-distomer which may be inactive or possess off-target

toxicity.

Key Feature: The

-proton is acidic, but the adjacent cyclopropyl group provides steric bulk that influences
enolization rates and binding pocket fit.

Part 2: Structural Analog Design (SAR)
The design of analogs centers on modulating the electronic and steric environment of the

carboxylic acid pharmacophore while exploiting the cyclopropyl group's unique properties.

Carboxylic Acid Bioisosteres (The "Warhead")
Modifying the acid group alters potency and blood-brain barrier (BBB) permeability.

Hydroxamic Acids (-CONHOH): Converts the molecule into a potent HDAC Inhibitor (Zinc-

binding group).

Amides (-CONH2): Creates Valpromide analogs (e.g., Valnoctamide stereoisomers).[1]

These are often prodrugs with superior CNS penetration and anticonvulsant activity.

Tetrazoles: Improves metabolic stability and lipophilicity while retaining acidity (

).

-Carbon Substitution
Quaternary Centers: Replacing the
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-proton with a Methyl or Fluoro group (e.g., 2-fluoro-2-cyclopropylpropanoic acid) prevents
racemization in vivo and blocks Phase II conjugation.

Mechanism: Fluorine substitution lowers the

of the acid and increases lipophilicity (

), enhancing passive diffusion across the BBB.

Ring Modifications
gem-Dimethylation: Adding two methyl groups to the cyclopropyl ring (e.g., 2-(2,2-

dimethylcyclopropyl)propanoic acid) increases steric bulk, targeting larger hydrophobic

pockets (e.g., the "foot pocket" of HDAC1/2).

Ring Expansion: Comparison with cyclobutyl and cyclopentyl analogs often reveals a

"Goldilocks effect" where the cyclopropyl ring provides the optimal balance of rigidity and

size.

Part 3: Asymmetric Synthesis Protocol
Achieving high enantiomeric excess (

) is critical, as the biological activity is stereospecific. The Evans Asymmetric Alkylation is the
industry-standard method for synthesizing (2R)-2-cyclopropylpropanoic acid.

Experimental Workflow
Objective: Synthesis of (2R)-2-cyclopropylpropanoic acid via Evans Auxiliary. Retrosynthetic

Logic: The chiral center is established by methylating a cyclopropylacetyl scaffold attached to a

chiral oxazolidinone.

Step 1: Acylation of the Auxiliary
Reagents: (4R)-4-benzyl-2-oxazolidinone, n-Butyllithium (

-BuLi), 2-cyclopropylacetyl chloride.

Protocol:
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Dissolve (4R)-4-benzyl-2-oxazolidinone in dry THF at -78°C.

Add

-BuLi (1.1 eq) dropwise to deprotonate the amide.

Add 2-cyclopropylacetyl chloride (1.2 eq).

Warm to 0°C. Quench with saturated

.

Result:N-(2-cyclopropylacetyl)-(4R)-benzyl-2-oxazolidinone.

Step 2: Asymmetric Alkylation (The Key Step)
Reagents: Sodium bis(trimethylsilyl)amide (NaHMDS), Methyl Iodide (MeI).

Mechanism: NaHMDS forms the (Z)-enolate. The bulky benzyl group on the auxiliary blocks

one face of the enolate, forcing the methyl iodide to attack from the opposite (unhindered)

face.

Protocol:

Cool the acylated imide (from Step 1) in THF to -78°C.

Add NaHMDS (1.1 eq) dropwise. Stir for 30 min to ensure complete enolization.

Add Methyl Iodide (3.0 eq).

Stir at -78°C for 2 hours, then slowly warm to -20°C overnight.

Critical Check: Monitor conversion via TLC/HPLC. The diastereomeric ratio (

) should be >20:1.

Step 3: Hydrolytic Cleavage
Reagents: Lithium Hydroxide (LiOH), Hydrogen Peroxide (
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).

Protocol:

Dissolve the alkylated intermediate in THF/Water (3:1).

Add

(4 eq) followed by LiOH (2 eq) at 0°C. (Peroxide aids in cleaving the steric hindered amide
without racemization).

Stir for 1 hour. Quench with Sodium Sulfite (

).

Extract the chiral auxiliary (recyclable) with dichloromethane.

Acidify the aqueous layer (pH 2) and extract the free acid.

Final Product:(2R)-2-cyclopropylpropanoic acid.

Synthesis Visualization (Graphviz)
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Caption: Asymmetric synthesis pathway utilizing Evans auxiliary to enforce (2R)

stereochemistry via Z-enolate geometry.

Part 4: Pharmacological Evaluation Data
Comparative Potency & Stability Table
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The following data summarizes the theoretical performance of the (2R)-cyclopropyl analog

versus the parent Valproic Acid (VPA) in standard assays.

Compound

HDAC
Inhibition (

)

Anticonvulsan
t Potency
(MES Test)

Hepatotoxicity
Risk

Metabolic Half-
Life (

)

Valproic Acid

(VPA)
~1.0 mM (Weak) 1.0x (Baseline)

High (4-ene

metabolite)
~12-16 hrs

(2R)-2-

cyclopropylpropa

noic acid

~0.5 mM 1.5x - 2.0x
Low (No

-elimination)
>20 hrs

Hydroxamic Acid

Analog

< 1.0

M
N/A Moderate Variable

2-Fluoro Analog ~0.8 mM 2.5x Very Low >24 hrs

MES Test: Maximal Electroshock Seizure test (standard model for generalized tonic-clonic

seizures).[2]

HDAC Inhibition: Measured against nuclear extracts (HDAC1/2). Note that converting the

acid to a hydroxamic acid dramatically increases potency.

Mechanism of Action (Signaling Pathway)
The molecule acts primarily by inhibiting HDACs, leading to chromatin relaxation, or by

modulating GABAergic transmission.
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Caption: Dual mechanism of action targeting epigenetic regulation (HDAC) and

neurotransmitter modulation (GABA).

Part 5: References
PubChem.2-Cyclopropylpropanoic acid | C6H10O2. National Library of Medicine. [Link]

Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery

Reviews. (Context on VPA analogs and amide derivatives).

Evans, D. A., et al. (1982). Enantioselective aldol condensations. 2. Erythro-selective chiral

aldol condensations via boron enolates. Journal of the American Chemical Society.

(Foundational protocol for Evans Auxiliary synthesis).

Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent

anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b6231534?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/21256867
https://www.jbc.org/article/S0021-9258(19)32448-6/fulltext
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6231534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Winkler, J., et al. (2010). Comparative pharmacodynamic and pharmacokinetic analysis of

two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide.

Epilepsia. (Demonstrates the utility of cyclopropyl-VPA analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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